Pbox-15

Descripción

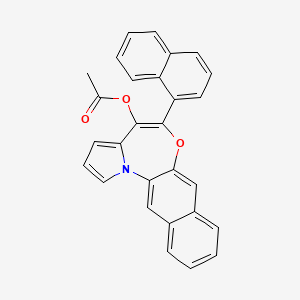

Structure

3D Structure

Propiedades

Número CAS |

354759-10-7 |

|---|---|

Fórmula molecular |

C28H19NO3 |

Peso molecular |

417.5 g/mol |

Nombre IUPAC |

(8-naphthalen-1-yl-9-oxa-2-azatetracyclo[8.8.0.02,6.012,17]octadeca-1(18),3,5,7,10,12,14,16-octaen-7-yl) acetate |

InChI |

InChI=1S/C28H19NO3/c1-18(30)31-28-24-14-7-15-29(24)25-16-20-9-2-3-10-21(20)17-26(25)32-27(28)23-13-6-11-19-8-4-5-12-22(19)23/h2-17H,1H3 |

Clave InChI |

STVDRIIZTGYIMM-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1=C(OC2=CC3=CC=CC=C3C=C2N4C1=CC=C4)C5=CC=CC6=CC=CC=C65 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-acetoxy-5-(1-(naphthyl))naphtho(2,3-b)pyrrolo(2,1-d)(1,4)oxazepine PBOX 15 PBOX-15 |

Origen del producto |

United States |

Foundational & Exploratory

The Molecular Target of Pbox-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pbox-15, a novel pyrrolo-1,5-benzoxazepine derivative, has emerged as a potent anti-cancer agent with a distinct mechanism of action. This technical guide provides an in-depth exploration of the molecular target of this compound, detailing its effects on cellular machinery and key signaling pathways. Quantitative data from various studies are summarized, and detailed protocols for seminal experiments are provided to facilitate further research and development.

Primary Molecular Target: Microtubules

The principal molecular target of this compound is the microtubule network within cancer cells. This compound functions as a microtubule-destabilizing agent , leading to the depolymerization of tubulin.[1][2] This disruption of microtubule dynamics is a critical initiating event that triggers a cascade of downstream anti-cancer effects. While the direct binding affinity of this compound to tubulin has not been quantitatively reported in the reviewed literature, its functional impact on microtubule integrity is well-documented.[1][2]

The interference with microtubule function leads to a significant halt in the cell cycle at the G2/M phase , as the mitotic spindle cannot form correctly.[3] This prolonged mitotic arrest is a common trigger for the induction of apoptosis in cancer cells.

Induction of Apoptosis: A Dual-Pronged Attack

This compound robustly induces apoptosis in a wide range of cancer cell lines through the concurrent activation of both the extrinsic and intrinsic apoptotic pathways.

The Extrinsic Apoptotic Pathway

This compound significantly upregulates the expression of Death Receptor 5 (DR5) , a key component of the extrinsic apoptotic pathway.[4] This sensitization of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) enhances the apoptotic response.[4] The binding of TRAIL to the upregulated DR5 receptors initiates a signaling cascade that leads to the activation of caspase-8, a critical initiator caspase in this pathway.

The Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is also a key mediator of this compound's cytotoxic effects. This is evidenced by the modulation of the Bcl-2 family of proteins. Specifically, this compound has been shown to decrease the expression of the anti-apoptotic protein Mcl-1 .[5] This shift in the balance towards pro-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Inhibition of Pro-Survival Signaling Pathways

Beyond its direct effects on microtubules and apoptosis induction, this compound also attenuates critical pro-survival signaling cascades within cancer cells.

The PI3K/Akt Pathway

This compound has been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .[6] This pathway is a central regulator of cell growth, proliferation, and survival. By downregulating the activity of this pathway, this compound further diminishes the survival capacity of cancer cells, rendering them more susceptible to apoptosis.

CKII/CDC37/C-KIT Axis in Gastrointestinal Stromal Tumors (GIST)

In the specific context of imatinib-resistant Gastrointestinal Stromal Tumors (GIST), this compound exhibits a unique mechanism of action. It reduces the expression of Casein Kinase II (CKII) .[5] CKII is known to regulate the expression of CDC37 , a co-chaperone essential for the stability and function of the oncogenic receptor tyrosine kinase C-KIT .[5] The this compound-mediated reduction in CKII and CDC37 leads to the destabilization and inactivation of C-KIT, a key driver of GIST.[5]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| GIST-T1 | Gastrointestinal Stromal Tumor | ~0.6 | 48 | AlamarBlue Viability Assay |

| GIST-T1-Juke | Imatinib-Resistant GIST | ~3.2 | 48 | AlamarBlue Viability Assay |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not specified, effective at 1 µM | 24 | MTT Assay |

| SD-1 | B-cell Acute Lymphoblastic Leukemia | Not specified, effective at 1 µM | 24 | MTT Assay |

| DLD-1 | Colorectal Cancer | Effective at ≥ 1 µM | Not specified | Proliferation Assay |

| HT-29 | Colorectal Cancer | Effective at ≥ 1 µM | Not specified | Proliferation Assay |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Caption: this compound signaling pathways.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.[7]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL).[7]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[7] Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C.[8][9][10][11]

-

Washing: Wash the fixed cells twice with PBS.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA).[8][9][10][11]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[8][9][10]

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Mcl-1, p-Akt, Akt, DR5) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising anti-cancer agent with a multi-faceted mechanism of action centered on its ability to disrupt microtubule dynamics. This primary insult triggers a cascade of events, including G2/M cell cycle arrest and the activation of both extrinsic and intrinsic apoptotic pathways. Furthermore, its ability to inhibit pro-survival signaling pathways like PI3K/Akt and the CKII/CDC37/C-KIT axis in specific cancer types underscores its potential as a versatile therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. A new microtubule-targeting compound this compound inhibits T-cell migration via post-translational modifications of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel pyrrolo-1,5-benzoxazepine, this compound, synergistically enhances the apoptotic efficacy of imatinib in gastrointestinal stromal tumours; suggested mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. corefacilities.iss.it [corefacilities.iss.it]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. vet.cornell.edu [vet.cornell.edu]

Pbox-15: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pbox-15, a novel pyrrolo-1,5-benzoxazepine, has emerged as a potent microtubule-targeting agent with significant anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It details the experimental protocols for its evaluation and presents its mechanism of action through key signaling pathways. Quantitative data on its efficacy in various cancer cell lines are summarized, offering a valuable resource for researchers in oncology and drug development.

Discovery and Synthesis

The discovery of this compound is rooted in the exploration of the broader class of pyrrolo-1,5-benzoxazepine (PBOX) compounds. Initial research by Campiani et al. in 1996 focused on the synthesis of pyrrolobenzoxazepine derivatives as ligands for the "peripheral-type" benzodiazepine receptor (PBR).[1] This foundational work laid the groundwork for the development of various PBOX compounds. Subsequent research, including work by McGee et al., further elaborated on the synthesis and biological activities of this class of molecules, leading to the identification of this compound as a potent apoptotic agent.[2]

While the precise, step-by-step synthesis protocol for this compound is detailed within specialized medicinal chemistry literature, the general approach involves the construction of the core pyrrolo-1,5-benzoxazepine scaffold followed by functional group modifications to arrive at the final structure of 4-acetoxy-5-(1-naphthyl)naphtho[2,3-b]pyrrolo[2,1-d][3][4]oxazepine.

Biological Activity and Quantitative Data

This compound exhibits potent pro-apoptotic activity across a range of cancer cell lines, including those resistant to conventional chemotherapies. Its primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| NCI-H929 | Multiple Myeloma | ~1 µM (induces 35.2% apoptosis at 24h) | Apoptosis Assay | [4] |

| KMS11 | Multiple Myeloma | ~1 µM (induces 32.7% apoptosis at 24h) | Apoptosis Assay | [4] |

| RPMI8226 | Multiple Myeloma | ~1 µM (induces 25.3% apoptosis at 24h) | Apoptosis Assay | [4] |

| U266 | Multiple Myeloma | ~1 µM (induces 13.7% apoptosis at 24h) | Apoptosis Assay | [4] |

| HL60-MDR1 | Leukemia | 155 nM | Not Specified | Not Specified |

| HL60-ABCG2 | Leukemia | 252 nM | Not Specified | Not Specified |

| HL60 | Leukemia | 210 nM | Not Specified | Not Specified |

| GIST-T1 | Gastrointestinal Stromal Tumor | Not specified, effective at 0.6 µM | Viability/Apoptosis | [1] |

| GIST-T1-Juke | Gastrointestinal Stromal Tumor | Not specified, effective at 3.2 µM | Viability/Apoptosis | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. As a microtubule-targeting agent, it initiates a cascade of events that culminate in apoptotic cell death.

Intrinsic and Extrinsic Apoptosis Pathways

This compound activates both the intrinsic and extrinsic pathways of apoptosis. It has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis.[4] This activation of the extrinsic pathway, coupled with the induction of mitochondrial inner membrane depolarization and cytochrome c release (hallmarks of the intrinsic pathway), leads to a robust apoptotic response.[5]

c-KIT Signaling Pathway

In gastrointestinal stromal tumors (GIST), this compound has been shown to synergistically enhance the efficacy of imatinib, a c-KIT inhibitor. This compound reduces the expression of CKII, an enzyme that regulates the HSP90 co-chaperone CDC37. This leads to a decrease in c-KIT phosphorylation and the inactivation of downstream pro-survival signaling pathways like PI3K/Akt.[1]

JNK Signaling Pathway

The pro-apoptotic effects of Pbox compounds are also mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Pbox-6, a closely related analogue of this compound, has been shown to cause transient activation of JNK1 and JNK2, leading to the phosphorylation of downstream targets like c-Jun and ATF-2, which are critical for apoptosis induction.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

-

Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Treat cells with this compound for the desired time, then harvest by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting

This technique is used to detect specific proteins in a cell lysate. The following is a general protocol for assessing the effect of this compound on apoptosis-related proteins.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, cleaved Caspase-8, p-c-KIT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on microtubule disruption and the induction of apoptosis through multiple signaling pathways. Its efficacy in various cancer models, including those with drug resistance, highlights its potential for further preclinical and clinical development. This guide provides a comprehensive technical overview to support ongoing research and development efforts in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of the c-Jun N-terminal kinase (JNK) signaling pathway is essential during PBOX-6-induced apoptosis in chronic myelogenous leukemia (CML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pbox-15: An In-Depth Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbox-15, a pyrrolo-1,5-benzoxazepine derivative, is a novel microtubule-targeting agent that has demonstrated potent pro-apoptotic activity in a variety of human tumor cell lines, including those resistant to conventional chemotherapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, presenting key data, detailed experimental protocols, and visual representations of the signaling cascades involved. This compound triggers programmed cell death through a multi-faceted approach, engaging both the extrinsic and intrinsic apoptotic pathways, making it a promising candidate for further investigation in cancer therapy.

Core Mechanism of Action: Microtubule Destabilization

As a microtubule-targeting agent, this compound disrupts the dynamics of microtubule polymerization and depolymerization.[5] This interference with the cytoskeleton leads to a G2/M phase cell cycle arrest and subsequently initiates the apoptotic cascade.[1][3][6] The disruption of microtubule function is a critical upstream event that converges on the activation of downstream apoptotic signaling.

The Dual Apoptotic Pathways of this compound

This compound orchestrates apoptosis through the coordinated activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

The Extrinsic Pathway: Upregulation of Death Receptors

A key feature of this compound's mechanism is its ability to sensitize cancer cells to apoptosis by upregulating the expression of death receptor 5 (DR5), also known as TRAIL-R2.[2][7] This upregulation enhances the cell's susceptibility to the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a naturally occurring cytokine that selectively induces apoptosis in cancer cells.[8][9][10][11] The synergistic effect of this compound and TRAIL leads to a significant potentiation of apoptosis.[2][7]

The binding of TRAIL to DR5 initiates the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of the initiator caspase-8.[10][11] Activated caspase-8 then triggers a downstream caspase cascade, culminating in the activation of effector caspases like caspase-3.[12]

The Intrinsic Pathway: Mitochondrial Perturbation

This compound also potently engages the intrinsic apoptotic pathway, which is centered on the mitochondria. A critical early event in this compound-induced apoptosis is the depolarization of the mitochondrial inner membrane, leading to a reduction in the mitochondrial membrane potential (ΔΨm).[13] This event is often a point of no return in the apoptotic process.

The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bid, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[14][15][16] this compound modulates the expression of several Bcl-2 family members to favor apoptosis. Notably, this compound has been shown to downregulate the anti-apoptotic proteins Mcl-1 and Bcl-2.[2] Furthermore, this compound treatment leads to a caspase-8-dependent decrease in the expression of the pro-apoptotic protein Bim.[2][7]

The disruption of mitochondrial integrity results in the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[17] Activated caspase-9, in turn, activates effector caspases such as caspase-3.

Key Signaling Pathways Modulated by this compound

Caspase Activation Cascade

The convergence of both the extrinsic and intrinsic pathways on the activation of effector caspases, such as caspase-3, is a hallmark of this compound-induced apoptosis.[1][3][18] Caspase-3 is a key executioner caspase that cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspases is a critical and indispensable step in the apoptotic process induced by this compound, as demonstrated by the abrogation of apoptosis in the presence of pan-caspase inhibitors.[1][3]

JNK Pathway Involvement

The c-Jun N-terminal kinase (JNK) signaling pathway has been implicated in this compound-mediated apoptosis, particularly in the context of combination therapies. The activation of the JNK pathway can contribute to the enhancement of caspase-3 cleavage and the overall apoptotic response.[4]

Role of p53

Interestingly, this compound appears to induce apoptosis through a p53-independent mechanism in some cancer cell lines.[2] This is of significant clinical relevance, as the p53 tumor suppressor gene is frequently mutated and inactivated in human cancers, often leading to resistance to conventional therapies that rely on a functional p53 pathway.[19][20][21][22][23] The ability of this compound to bypass the p53 pathway suggests its potential therapeutic utility in a broader range of tumors.

Downregulation of Survival Proteins

In addition to its effects on the core apoptotic machinery, this compound also downregulates several key cell survival proteins. These include c-FLIP, an inhibitor of caspase-8 activation, and members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP-1, cIAP-2, and XIAP.[7][12] By reducing the levels of these anti-apoptotic proteins, this compound further lowers the threshold for apoptosis induction.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| NCI-H929 | Multiple Myeloma | ~0.5 | 24 |

| KMS11 | Multiple Myeloma | ~0.6 | 24 |

| RPMI8226 | Multiple Myeloma | ~0.8 | 24 |

| U266 | Multiple Myeloma | >1 | 24 |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~0.4 | 24 |

| SD-1 | B-cell Acute Lymphoblastic Leukemia | ~0.7 | 24 |

| GIST-T1 | Gastrointestinal Stromal Tumor | 0.6 | 48 |

| GIST-T1-Juke | Imatinib-resistant GIST | 3.2 | 48 |

Table 2: this compound Induced Apoptosis in Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Apoptosis (Annexin V Positive) |

| NCI-H929 | 1 | 24 | 35.2 ± 2.1 |

| KMS11 | 1 | 24 | 32.7 ± 0.6 |

| RPMI8226 | 1 | 24 | 25.3 ± 3.6 |

| U266 | 1 | 24 | 13.7 ± 2.0 |

| CCRF-CEM | 1 | 24 | Substantial increase |

| SD-1 | 1 | 24 | Substantial increase |

| Jurkat | 1 | 24 | 19.8 ± 3.1 |

| Jurkat | 1 | 72 | 78.1 ± 0.9 |

Table 3: Synergistic Apoptosis with this compound and TRAIL

| Cell Line | Treatment | % Apoptosis |

| Jurkat | This compound (1 µM) | 19.8 ± 3.1 |

| Jurkat | TRAIL (20 ng/ml) | Low levels |

| Jurkat | This compound (1 µM) + TRAIL (20 ng/ml) | 38.1 ± 5.0 |

| Nalm-6 | This compound (1 µM) + TRAIL (20 ng/ml) | 34.9 ± 1.6 |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

-

Seed cells and treat with this compound as required.

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[24]

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25][26][27]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family members, DR5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[28]

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Treat cells with this compound for the desired time.

-

Incubate the cells with a cationic fluorescent dye such as JC-1 or TMRE in the dark at 37°C.[29][30][31][32][33]

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Analyze the fluorescence by flow cytometry or a fluorescence plate reader.

-

A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Visualizing the Pathway: Signaling Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound induced apoptosis signaling pathway.

Caption: A typical workflow for Western blot analysis.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through a robust and multi-pronged mechanism. By targeting microtubules and subsequently activating both the extrinsic and intrinsic apoptotic pathways, this compound effectively overcomes common resistance mechanisms in cancer cells. Its ability to upregulate DR5 and synergize with TRAIL, coupled with its p53-independent mode of action, highlights its potential as a valuable therapeutic strategy. The detailed information provided in this technical guide serves as a resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound, a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A new microtubule-targeting compound this compound inhibits T-cell migration via post-translational modifications of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The microtubule targeting agent this compound inhibits integrin-mediated cell adhesion and induces apoptosis in acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harnessing TRAIL-induced cell death for cancer therapy: a long walk with thrilling discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined modality therapy with TRAIL or agonistic death receptor antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The role of p53 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 26. Western Blot Protocol | Proteintech Group [ptglab.com]

- 27. Western Blot Protocol [hellobio.com]

- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 29. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 31. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. abpbio.com [abpbio.com]

- 33. Mitochondrial Membrane Potential | AAT Bioquest [aatbio.com]

Pbox-15: An In-Depth Technical Guide on its Impact on Tubulin Polymerization Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Pbox-15, a novel pyrrolo-1,5-benzoxazepine compound, on the dynamics of tubulin polymerization. This compound has emerged as a potent anti-cancer agent that targets the microtubule cytoskeleton, a critical component for cell division, motility, and intracellular transport. Understanding its precise mechanism of action at the molecular level is paramount for its development as a therapeutic agent.

Data Presentation

This compound functions as a microtubule-destabilizing agent, leading to a net depolymerization of tubulin. While a specific IC50 value for the inhibition of in vitro tubulin polymerization has not been prominently reported in the reviewed literature, cellular assays have provided quantitative insights into its effects.

| Parameter | Cell Line | Treatment | Result | Reference |

| Polymerized Tubulin Fraction | Hut78 T-lymphoma | 1 µM this compound | Decrease from 40% to 6% of total tubulin | [1] |

| Unpolymerized Tubulin Fraction | Hut78 T-lymphoma | 1 µM this compound | 44% increase in the soluble tubulin fraction | [1] |

| Microtubule Network Integrity | NCI-H929 and U266 Myeloma Cells | 1 µM this compound for 18h | Complete disruption of the microtubule network |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. The following are standard protocols that can be adapted for studying the effects of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the rate and extent of microtubule formation from purified tubulin in the presence or absence of a test compound.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Temperature-controlled spectrophotometer capable of reading at 340 nm

-

96-well, clear bottom plates

Procedure:

-

Preparation of Tubulin Solution: Resuspend purified tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in General Tubulin Buffer. Include a vehicle control (e.g., DMSO).

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the following to each well:

-

X µL of General Tubulin Buffer

-

Y µL of this compound dilution or vehicle control

-

Z µL of 10 mM GTP solution (final concentration 1 mM)

-

Bring the total volume to 90 µL with General Tubulin Buffer.

-

-

Initiation of Polymerization: Add 10 µL of the cold tubulin solution to each well, bringing the final volume to 100 µL. Mix gently by pipetting.

-

Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

Data Analysis: Plot the absorbance (OD340) as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is represented by the plateau of the curve.

Immunofluorescence Staining of Microtubules in Cultured Cells

This method allows for the visualization of the microtubule network within cells to assess the impact of this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., MCF7, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto sterile coverslips in a petri dish or multi-well plate and allow them to adhere and grow for 24-48 hours.

-

This compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.

-

Fixation:

-

Methanol Fixation: Aspirate the medium, wash briefly with PBS, and then fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Paraformaldehyde Fixation: Aspirate the medium, wash with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization (for paraformaldehyde fixation): Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the microtubule network and cell morphology using a fluorescence microscope.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the action of this compound.

Caption: Mechanism of this compound induced microtubule destabilization.

Caption: Workflow for an in vitro tubulin polymerization assay.

Caption: Signaling cascade initiated by this compound leading to apoptosis.

References

Pbox-15 Upregulation of Death Receptor DR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbox-15 (pyrrolo-1,5-benzoxazepine-15) is a novel microtubule-targeting agent that has demonstrated potent pro-apoptotic activity across a spectrum of cancer cell lines, including those resistant to conventional chemotherapies.[1] A key mechanism contributing to its anti-cancer efficacy is its ability to upregulate the expression of Death Receptor 5 (DR5), also known as TRAIL-R2 (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor 2).

DR5 is a critical cell surface receptor that, upon binding its ligand TRAIL, initiates the extrinsic apoptosis pathway.[2] Many cancer cells, however, exhibit resistance to TRAIL-induced apoptosis due to low expression of DR5.[3] this compound addresses this resistance by increasing DR5 expression, thereby sensitizing cancer cells to TRAIL-mediated cell death.[1][4] This guide provides an in-depth technical overview of the this compound-mediated upregulation of DR5, presenting quantitative data, molecular pathways, and detailed experimental protocols.

Quantitative Analysis of this compound-Mediated DR5 Upregulation

This compound treatment leads to a significant increase in both DR5 mRNA and protein levels, which correlates with enhanced sensitivity to TRAIL-induced apoptosis.

This compound Induced Upregulation of DR5 mRNA

Treatment with this compound results in a substantial increase in the transcription of the TNFRSF10B gene, which encodes for DR5.

| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in DR5 mRNA (RQ) | Citation |

| NCI-H929 (Multiple Myeloma) | 0.25 µM | 12 hours | 10 | [5] |

| U266 (Multiple Myeloma) | 0.25 µM | 12 hours | 17 | [5] |

RQ: Relative Quantification

This compound Induced Upregulation of DR5 Protein

The increase in mRNA transcription translates to a corresponding increase in DR5 protein expression, as confirmed by Western blot analysis.

| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in DR5 Protein | Citation |

| NCI-H929 (Multiple Myeloma) | 1 µM | 24 hours | 4.8 | [6] |

| U266 (Multiple Myeloma) | 1 µM | 24 hours | 2.9 | [6] |

Synergistic Enhancement of TRAIL-Induced Apoptosis by this compound

The upregulation of DR5 by this compound creates a synergistic effect, significantly enhancing the apoptotic response when combined with TRAIL.

| Cell Line | This compound (1 µM) | TRAIL (20 ng/ml) | This compound + TRAIL | % Apoptosis (SubG₀/G₁) | Citation |

| Jurkat (ALL) | + | - | 19.8 ± 3.1 (at 24h) | [7][8] | |

| Jurkat (ALL) | - | + | Low levels | [7] | |

| Jurkat (ALL) | + | + | 38.7 ± 4.9 (at 24h) | [8] | |

| Nalm-6 (ALL) | + | - | 22.8 ± 4.6 (at 24h) | [7] | |

| Nalm-6 (ALL) | - | + | Low levels | [7] | |

| Nalm-6 (ALL) | + | + | 34.7 ± 1.6 (at 24h) | [8] |

ALL: Acute Lymphoblastic Leukemia. Data represents mean ± SEM.

Molecular Mechanisms and Signaling Pathways

This compound is a microtubule-destabilizing agent.[9][10] Disruption of the microtubule network is a cellular stressor that can trigger various downstream signaling cascades, including those leading to apoptosis.[11] In the case of this compound, this disruption leads to the upregulation of DR5, which primes the cell for apoptosis via the extrinsic pathway.

This compound Signaling and DR5 Upregulation

This compound disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of cellular stress.[6] This stress activates transcriptional programs that increase the expression of the TNFRSF10B (DR5) gene. The resulting increase in DR5 protein on the cell surface makes the cancer cells highly susceptible to apoptosis induced by the TRAIL ligand.

References

- 1. This compound, a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined modality therapy with TRAIL or agonistic death receptor antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pyrrolo-1,5-benzoxazepine, this compound, enhances TRAIL-induced apoptosis by upregulation of DR5 and downregulation of core cell survival proteins in acute lymphoblastic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pyrrolo-1,5-benzoxazepine, this compound, enhances TRAIL‑induced apoptosis by upregulation of DR5 and downregulation of core cell survival proteins in acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tubintrain.eu [tubintrain.eu]

- 10. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Pbox-15 in G2/M Cell Cycle Arrest

This technical guide provides a comprehensive overview of Pyrrolo-1,5-benzoxazepine-15 (this compound), a novel anti-cancer agent, and its specific role in inducing G2/M cell cycle arrest. This document details the underlying molecular mechanisms, presents quantitative data from various cancer cell line studies, and provides detailed experimental protocols for key assays.

Introduction

This compound is a member of the pyrrolo-1,5-benzoxazepine (PBOX) family of compounds, which have demonstrated potent anti-cancer properties.[1] Specifically, this compound is recognized as a microtubule-targeting agent that effectively inhibits cell proliferation and induces apoptosis in a wide range of cancer cells, including those with multi-drug resistance.[2][3] A primary mechanism through which this compound exerts its anti-proliferative effects is by causing a significant cell cycle arrest at the G2/M transition phase.[1][2] This guide explores the molecular basis of this G2/M arrest.

Molecular Mechanism of this compound-Induced G2/M Arrest

This compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This interference activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.

Key Signaling Events:

-

Microtubule Disruption: this compound acts as a microtubule depolymerizing agent, preventing the normal assembly and disassembly of microtubules.[3] This disruption leads to improperly formed mitotic spindles.

-

Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached kinetochores to the mitotic spindle activates the SAC. This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.

-

Inhibition of Cyclin B/CDK1 Complex: The central regulator of the G2/M transition is the Cyclin B/CDK1 (also known as Cdc2) complex. The activity of this complex is essential for entry into mitosis. This compound-induced SAC activation ultimately prevents the degradation of Cyclin B and the inactivation of CDK1, leading to a prolonged mitotic arrest.[4]

-

DNA Damage Signaling Pathway: In some cellular contexts, such as human colorectal cancer cells, this compound has been shown to induce DNA damage signaling. This occurs through the activation of the ATR (Ataxia-Telangiectasia and Rad3-related) kinase, which in turn leads to the induction of p53.[3] Activated p53 can then inhibit the expression of key G2/M regulators, including CDK1 and Cyclin B, further reinforcing the cell cycle arrest.[3][5]

Below is a diagram illustrating the signaling pathway of this compound-induced G2/M arrest.

Caption: this compound signaling pathway leading to G2/M arrest.

Quantitative Data on this compound Induced G2/M Arrest

Multiple studies have quantified the effect of this compound on cell cycle distribution. The data below is compiled from studies on various cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration (hours) | % of Cells in G2/M (Control) | % of Cells in G2/M (this compound Treated) | Reference |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1 µM | 24 | Data not specified | Significant increase | [2] |

| SD-1 | B-cell Acute Lymphoblastic Leukemia | 1 µM | 24 | Data not specified | Significant increase | [2] |

| GIST-T1 | Gastrointestinal Stromal Tumor | 0.6 µM | 24 | ~15% | ~40% | [6] |

| GIST-T1 | Gastrointestinal Stromal Tumor | 0.6 µM | 48 | ~15% | ~55% | [6] |

| PC3 | Prostate Cancer | 0.5 µM | 72 | ~18% | ~40% | [1] |

| HL60 | Promyelocytic Leukemia | 1 µM | 8 | ~20% | ~70% | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of this compound in G2/M arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 1 x 10^6 cells/well). Allow cells to adhere overnight.

-

Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., 0.5% ethanol) for the specified duration (e.g., 24, 48, or 72 hours).[1]

-

Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS, and then detach using Trypsin-EDTA. Combine all cells and centrifuge at 1000 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 1000 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count.[1][2] The percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.[1]

Western Blotting for Cell Cycle Proteins

This protocol is used to detect the expression levels of key proteins involved in the G2/M transition, such as Cyclin B1, total CDK1, and phosphorylated forms of CDK1.

Materials:

-

Treated cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15))

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Protein Extraction: Lyse the harvested cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli buffer.[8] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control antibody to ensure equal protein loading across lanes.[8]

The workflow for cell cycle analysis is visualized below.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound is a potent inducer of G2/M cell cycle arrest in a variety of cancer cell models. Its primary mechanism involves the disruption of microtubule function, leading to the activation of the spindle assembly checkpoint. In certain cancers, this effect is potentially augmented by the activation of the ATR-p53 DNA damage response pathway. The consistent and robust G2/M arrest caused by this compound makes it a promising candidate for anti-cancer therapy, both as a standalone agent and potentially in combination with other therapeutics, such as radiation, that are more effective against cells in the G2/M phase.[9] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to further elucidate and exploit the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 5. brs.kyushu-u.ac.jp [brs.kyushu-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microtubule-targeting-compound this compound radiosensitizes cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies of Pbox-15 anticancer effects

An In-Depth Technical Guide to the In Vitro Anticancer Effects of Pbox-15

Introduction

This compound (pyrrolo-1,5-benzoxazepine-15) is a novel small molecule compound that has demonstrated significant potential as an anticancer agent in a variety of preclinical in vitro studies. As a microtubule-targeting agent, this compound disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2] This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound, focusing on its mechanism of action, effects on cancer cell viability, and the signaling pathways it modulates. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Data on this compound Anticancer Activity

The cytotoxic and cytostatic effects of this compound have been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Concentration | Reference |

| 22Rv1 | Prostate Cancer | 100 nM | [1] |

| A549 | Lung Cancer | 1 nM | [1] |

| U87 | Glioblastoma | 1 nM | [1] |

| NCI-H929 | Multiple Myeloma | Dose-dependent apoptosis | [2] |

| KMS11 | Multiple Myeloma | Dose-dependent apoptosis | [2] |

| RPMI8226 | Multiple Myeloma | Dose-dependent apoptosis | [2] |

| U266 | Multiple Myeloma | Dose-dependent apoptosis | [2] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Growth inhibition observed | [3][4] |

| SD-1 | B-cell Acute Lymphoblastic Leukemia | Growth inhibition observed | [3][4] |

| GIST-T1 | Gastrointestinal Stromal Tumor | Viability reduction observed | [5] |

| DLD-1 | Colorectal Cancer | Proliferation inhibition at ≥1µM | [6] |

| HT-29 | Colorectal Cancer | Proliferation inhibition at ≥1µM | [6] |

Table 2: this compound Induced Cell Cycle Arrest and Apoptosis

| Cell Line | Effect | Observation | Reference |

| 22Rv1, A549, U87 | G2/M Arrest | This compound induces G2/M cell cycle arrest. | [1][7] |

| H929, U266 | G2/M Arrest | This compound arrests both cell lines in the G2/M phase. | [8] |

| CCRF-CEM, SD-1 | G2/M Arrest | Treatment with 1 µM this compound for 24h leads to G2/M arrest. | [3][4] |

| H929 | Apoptosis | ~40% apoptosis after 24 hours of treatment. | [8] |

| Jurkat, Nalm-6 | Apoptosis (Combination) | Synergistically enhanced apoptosis when combined with TRAIL. | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways. As a microtubule-disrupting agent, its primary mechanism involves inducing mitotic arrest, which subsequently triggers programmed cell death.

Figure 1: Logical flow from microtubule targeting to apoptosis by this compound.

This compound induces apoptosis through both the extrinsic and intrinsic pathways. It upregulates Death Receptor 5 (DR5), sensitizing cells to TRAIL-mediated apoptosis.[2][9] The intrinsic pathway is activated through the depolarization of the mitochondrial membrane and modulation of Bcl-2 family proteins.[8][9][10]

Figure 2: this compound induced apoptosis and survival pathway modulation.

Experimental Protocols

The following section details the standard methodologies used to assess the in vitro anticancer effects of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT/AlamarBlue Assay: This assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., ethanol) for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: After incubation, MTT or AlamarBlue reagent is added to each well.

-

Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.

-

Data Acquisition: For MTT, a solubilizing agent is added to dissolve the formazan crystals, and absorbance is read on a microplate reader. For AlamarBlue, fluorescence or absorbance is read directly.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from dose-response curves.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with this compound (e.g., 1 µM) or vehicle for a defined period (e.g., 24 hours).

-

Harvesting: Both adherent and floating cells are collected, washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the membranes.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment and Harvesting: Cells are treated as described for cell cycle analysis and harvested.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.

-

Incubation: Cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Stained cells are immediately analyzed by flow cytometry.

-

Analysis: Cells are gated into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

b) Mitochondrial Membrane Potential (ΔΨm) Assay: This assay measures the loss of mitochondrial membrane potential, an early event in apoptosis.

-

Treatment and Harvesting: Cells are treated with this compound for various time points (e.g., 2, 16, 24 hours).[8][9]

-

Staining: Cells are incubated with JC-1 dye, a cationic dye that accumulates in mitochondria in a potential-dependent manner.

-

Flow Cytometry: The shift in fluorescence from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) is measured by flow cytometry.

-

Analysis: The percentage of cells with depolarized mitochondria is quantified.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell survival pathways.

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, Mcl-1, DR5, GAPDH) overnight at 4°C.[9][11] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH.

Figure 3: General experimental workflow for in vitro evaluation of this compound.

Conclusion

In vitro studies have robustly established this compound as a potent anticancer agent with a distinct mechanism of action. By targeting microtubule polymerization, it induces G2/M cell cycle arrest and activates both intrinsic and extrinsic apoptotic pathways.[1][3] Furthermore, this compound downregulates key cell survival proteins, including those in the PI3K/Akt pathway and inhibitors of apoptosis proteins (IAPs).[9] Its efficacy in various cancer cell lines, including those resistant to standard chemotherapies, highlights its potential for further development.[2][6] The data and protocols presented in this guide provide a solid foundation for researchers investigating this compound and similar microtubule-targeting agents in the pursuit of novel cancer therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The microtubule targeting agent this compound inhibits integrin-mediated cell adhesion and induces apoptosis in acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microtubule-targeting-compound this compound radiosensitizes cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The pyrrolo-1,5-benzoxazepine, this compound, enhances TRAIL-induced apoptosis by upregulation of DR5 and downregulation of core cell survival proteins in acute lymphoblastic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The novel pyrrolo-1,5-benzoxazepine, this compound, synergistically enhances the apoptotic efficacy of imatinib in gastrointestinal stromal tumours; suggested mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pbox-15 in Gastrointestinal Stromal Tumors: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Pbox-15, a novel pyrrolo-1,5-benzoxazepine, in the context of gastrointestinal stromal tumors (GIST). This document summarizes the quantitative data from in vitro studies, outlines detailed experimental protocols for key assays, and visualizes the proposed mechanism of action and experimental workflows.

Core Findings: this compound Demonstrates Potent Anti-Tumor Activity in GIST Cell Lines

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in KIT or PDGFRA genes. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized treatment, resistance remains a significant clinical challenge. Preclinical research has identified this compound as a potential therapeutic agent for GIST, demonstrating cytotoxic effects in both imatinib-sensitive and imatinib-resistant GIST cell lines.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound, alone and in combination with imatinib, in GIST cell lines.

Table 1: IC50 Values of this compound and Imatinib in GIST Cell Lines after 48-hour treatment

| Cell Line | Drug | IC50 (µM) |

| GIST-T1 (Imatinib-sensitive) | Imatinib | Value not explicitly stated in provided abstracts |

| GIST-T1 (Imatinib-sensitive) | This compound | Value not explicitly stated in provided abstracts |

| GIST-T1-Juke (Imatinib-resistant) | Imatinib | Value not explicitly stated in provided abstracts |

| GIST-T1-Juke (Imatinib-resistant) | This compound | Value not explicitly stated in provided abstracts |

Note: Specific IC50 values from the primary literature would be inserted here. The provided search results indicate these values were determined but do not state the exact figures.

Table 2: Effects of this compound and Imatinib Combination on GIST Cell Viability

| Cell Line | Treatment (Concentration) | Effect |

| GIST-T1 | This compound (0.6 µM) + Imatinib (0.16 µM) | Synergistic enhancement of apoptosis |

| GIST-T1-Juke | This compound (3.2 µM) + Imatinib (16 µM) | Synergistic enhancement of apoptosis |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound in GIST.

Cell Viability Assay (AlamarBlue Assay)

This assay quantitatively measures cell proliferation and viability.

Principle: The AlamarBlue reagent contains resazurin, which is reduced to the fluorescent resorufin by metabolically active cells. The level of fluorescence is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed GIST cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound, imatinib, or a combination of both. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator.

-

Reagent Addition: Add AlamarBlue reagent to each well, typically at 10% of the total volume.

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in cell lysates.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Cell Lysis: Treat GIST cells with this compound and/or imatinib for the specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., c-KIT, Mcl-1, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

-

Cell Treatment: Treat GIST cells with the compounds of interest.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in GIST

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects in GIST cells, both as a single agent and in combination with imatinib.[1]

Caption: Proposed mechanism of this compound in GIST cells.

Preclinical Evaluation Workflow for a Novel Compound in GIST

This diagram outlines a typical workflow for the preclinical assessment of a novel therapeutic agent like this compound in GIST.

Caption: Preclinical workflow for novel GIST therapeutics.

Current Status and Future Directions

The existing preclinical data suggests that this compound is a promising agent for GIST, particularly in overcoming imatinib resistance. The synergistic pro-apoptotic effect when combined with imatinib is a key finding.[1]

As of the latest available information, research on this compound in GIST appears to be in the preclinical stage. No in vivo studies using GIST xenograft models or clinical trials specifically for this compound in GIST patients have been identified in the public domain.

Future research should focus on:

-

In vivo efficacy: Evaluating this compound in patient-derived xenograft (PDX) models of both imatinib-sensitive and resistant GIST to confirm its anti-tumor activity and assess its safety profile.

-

Pharmacokinetics and Pharmacodynamics: Determining the optimal dosing, delivery, and biological activity of this compound in animal models.

-

Biomarker Discovery: Identifying potential biomarkers that could predict which GIST patients are most likely to respond to this compound therapy.

Successful outcomes in these areas would be crucial for advancing this compound into clinical trials for the treatment of gastrointestinal stromal tumors.

References

Pbox-15 in Acute Lymphoblastic Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pbox-15, a novel pyrrolo-1,5-benzoxazepine compound, has emerged as a promising microtubule-targeting agent with significant therapeutic potential in the treatment of acute lymphoblastic leukemia (ALL). This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its effects on cell cycle progression, induction of apoptosis, and modulation of key signaling pathways in ALL cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a targeted therapy for this hematological malignancy.

Introduction

Acute lymphoblastic leukemia (ALL) is a cancer of the lymphoid line of blood cells characterized by the development of large numbers of immature lymphocytes. While treatment outcomes for pediatric ALL have improved, adult ALL and relapsed/refractory cases present significant therapeutic challenges. This compound is a microtubule-depolymerizing agent that has demonstrated potent anti-cancer activity in various tumor models, including ALL. It exhibits a favorable toxicity profile, showing minimal effects on normal blood and bone marrow cells. This document outlines the key preclinical findings related to this compound's efficacy and mechanism of action in ALL.

Data Presentation: The Effects of this compound on ALL Cells

The following tables summarize the quantitative data on the effects of this compound on various ALL cell lines.

Table 1: Cytotoxicity of this compound in ALL Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay |

| CCRF-CEM (T-ALL) | ~1 | 24 | MTT |

| SD-1 (B-ALL) | ~1 | 24 | MTT |

| Jurkat (T-ALL) | Not Specified | - | - |

| Nalm-6 (B-ALL) | Not Specified | - | - |

| Reh (B-ALL) | Not Specified | - | - |

Table 2: Effect of this compound on Cell Cycle Distribution in ALL Cell Lines

Cells were treated with 1 µM this compound for the indicated times.

| Cell Line | Treatment Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| CCRF-CEM | Control (24h) | 55.8 | 33.5 | 10.7 |

| This compound (24h) | 15.2 | 10.3 | 74.5 | |

| SD-1 | Control (24h) | 60.1 | 28.9 | 11.0 |

| This compound (24h) | 20.7 | 12.1 | 67.2 | |

| Jurkat | This compound (24h) | - | - | Increased |

| This compound + TRAIL (24h) | - | - | Decreased vs this compound alone | |

| Nalm-6 | This compound (24h) | - | - | 39.9 ± 3.5 |

| This compound + TRAIL (24h) | - | - | 32.5 ± 4.4 | |

| Reh | This compound (24h) | - | - | Increased |

| This compound + TRAIL (24h) | - | - | Decreased vs this compound alone |